4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenyl isocyanate with piperazine to form the intermediate 4-(4-chlorophenyl)piperazine-1-carboxamide. This intermediate is then reacted with furan-2-ylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the chlorophenyl group.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime
- 2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid
Uniqueness
4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H21ClN4O3 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21ClN4O3/c19-14-3-5-15(6-4-14)22-7-9-23(10-8-22)18(25)21-13-17(24)20-12-16-2-1-11-26-16/h1-6,11H,7-10,12-13H2,(H,20,24)(H,21,25) |
InChI Key |
AAIHNAXVMHYLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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